molecular formula C15H12BrNO B1609851 9H-Carbazole-3-carboxaldehyde, 6-bromo-9-ethyl- CAS No. 24301-72-2

9H-Carbazole-3-carboxaldehyde, 6-bromo-9-ethyl-

Cat. No.: B1609851
CAS No.: 24301-72-2
M. Wt: 302.16 g/mol
InChI Key: AHDFNBLZEFXYOG-UHFFFAOYSA-N
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Description

9H-Carbazole-3-carboxaldehyde, 6-bromo-9-ethyl- is a chemical compound with the molecular formula C15H12BrNO and a molecular weight of 302.17 g/mol . It is a derivative of carbazole, a nitrogen-containing heterocyclic compound, and features a bromine atom at the 6th position and an ethyl group at the 9th position of the carbazole ring. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of 9H-Carbazole-3-carboxaldehyde, 6-bromo-9-ethyl- typically involves the bromination of 9-ethylcarbazole followed by formylation at the 3rd position. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the 6th position . The formylation step can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product. These methods often include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Scientific Research Applications

Comparison with Similar Compounds

9H-Carbazole-3-carboxaldehyde, 6-bromo-9-ethyl- can be compared with other carbazole derivatives such as:

The presence of both the bromine atom and the ethyl group in 9H-Carbazole-3-carboxaldehyde, 6-bromo-9-ethyl- makes it unique and may contribute to its specific chemical and biological properties.

Properties

IUPAC Name

6-bromo-9-ethylcarbazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c1-2-17-14-5-3-10(9-18)7-12(14)13-8-11(16)4-6-15(13)17/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDFNBLZEFXYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40462067
Record name 9H-Carbazole-3-carboxaldehyde, 6-bromo-9-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24301-72-2
Record name 9H-Carbazole-3-carboxaldehyde, 6-bromo-9-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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